molecular formula C14H17N3O2S B5776062 4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5776062
M. Wt: 291.37 g/mol
InChI Key: GFXRUBFWFIXBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methylpropoxy group and a 5-methyl-1,3,4-thiadiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with ammonia to form 4-aminobenzoic acid.

    Substitution with 2-Methylpropoxy Group: The 4-aminobenzoic acid is then reacted with 2-methylpropanol in the presence of a dehydrating agent such as phosphorus oxychloride to form 4-(2-methylpropoxy)benzoic acid.

    Formation of the Thiadiazole Ring: The 4-(2-methylpropoxy)benzoic acid is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-thiadiazole ring.

    Final Coupling: The final step involves coupling the 4-(2-methylpropoxy)benzoic acid with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring is known to interact with various biological targets, which could contribute to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the methyl group on the thiadiazole ring.

    4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)aniline: Contains an aniline group instead of a benzamide group.

    4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group.

Uniqueness

4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the 2-methylpropoxy group and the 5-methyl-1,3,4-thiadiazol-2-yl group, which confer specific chemical and biological properties. The combination of these functional groups may result in unique interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9(2)8-19-12-6-4-11(5-7-12)13(18)15-14-17-16-10(3)20-14/h4-7,9H,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXRUBFWFIXBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.